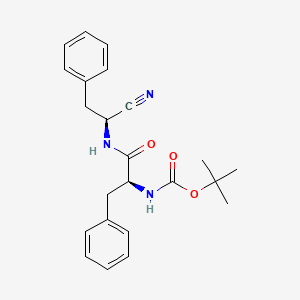
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a tert-butyl group, a carbamate group, a cyano group, and a phenyl group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The carbamate group is a functional group that is part of many biologically active molecules and drugs. The cyano group is a carbon-nitrogen triple bond that is often seen in nitriles, and the phenyl group is a common aromatic ring in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is known to be sterically hindering, which could affect the overall conformation of the molecule. The carbamate and cyano groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tert-butyl group is relatively unreactive, while the carbamate group could participate in various reactions involving the carbonyl and the amine. The cyano group could undergo reactions at the carbon of the carbon-nitrogen triple bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbamate and the cyano group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Applications
Research has explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to tert-butyl ethers, demonstrating environmental applications such as pollution control and remediation. For instance, a study highlighted the use of a radio frequency (RF) plasma reactor for decomposing MTBE, offering a method for converting MTBE into less harmful substances, including methane and ethylene, highlighting the potential for environmental remediation technologies (Hsieh et al., 2011).
Biodegradation and Fate in Environmental Settings
Another significant area of research is the biodegradation and fate of tert-butyl ethers in soil and groundwater. Studies review the microbial degradation pathways of ethyl tert-butyl ether (ETBE), a close relative, and discuss the aerobic and anaerobic degradation mechanisms, indicating the potential for bioaugmentation and biostimulation strategies in the remediation of contaminated sites (Thornton et al., 2020).
Bioseparation and Polymer Applications
In the field of bioseparation, three-phase partitioning (TPP) technology, which might involve tert-butyl or related compounds as solvents, has been reviewed for its efficiency in separating and purifying bioactive molecules. This technology has applications in food, cosmetics, and medicine, demonstrating the versatility of tert-butyl compounds in facilitating non-chromatographic bioseparation processes (Yan et al., 2018).
Membrane Technology for Purification
Research into membrane technology for the purification of fuel oxygenates, like MTBE, from methanol/MTBE mixtures via pervaporation, underscores the relevance of tert-butyl compounds in industrial applications. Such studies focus on polymer membranes' efficiency, indicating the potential for improving fuel quality and reducing environmental pollution (Pulyalina et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWXJFCRUMLMM-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)
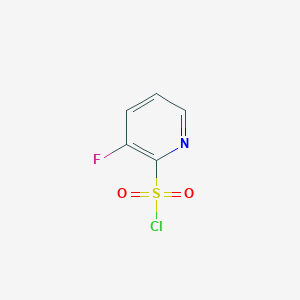
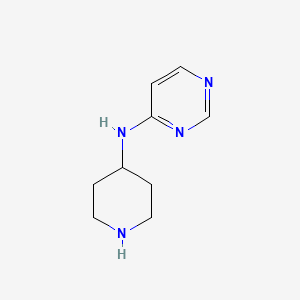
![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)
![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)
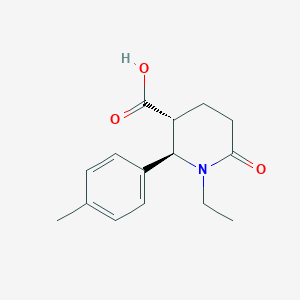
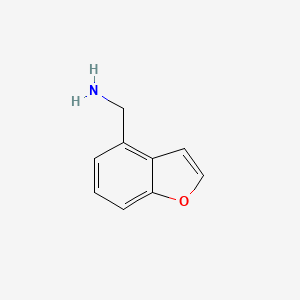
![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)
![4-[3-(trifluoromethyl)phenyl]-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione](/img/structure/B3090541.png)
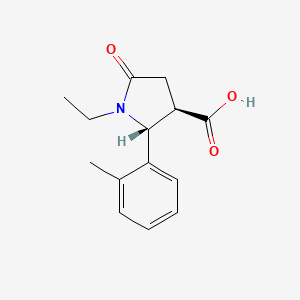
![5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3090568.png)
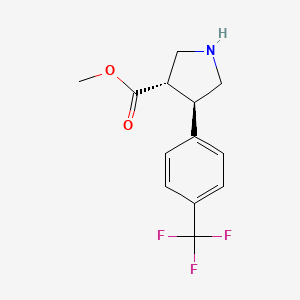
![(1S)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3090576.png)
